iRGD peptide - 1392278-76-0

iRGD peptide

Catalog Number: EVT-243102
CAS Number: 1392278-76-0
Molecular Formula: C35H57N13O14S2
Molecular Weight: 948.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Internalized-arginylglycylaspartic Acid Cyclic Peptide is a 9 amino acid-based cyclic, tumor specific homing, arginine-glycine-aspartic acid (RGD)-based peptide (CRGDKRGPDC), with tumor penetrating activity. The iRGD contains the RGD motif as well as the C-terminal end binding (CendR) motif that increases internalization. Upon administration, the RGD motif of the iRGD peptide is able to specifically target tumors by binding to alphavbeta3/alphavbeta5 integrins on tumor endothelium. In turn, iRGD is cleaved by specific tumor proteases, which exposes the positively charged CendR motif. This motif binds to neuropilin-1 (NRP-1), a receptor overexpressed on certain tumor cells. This increases vascular permeability of tumor blood vessels and promotes tumor penetration. Compared to other RGD peptides, this agent is able to both improve delivery and increase the accumulation of co-administered or conjugated chemotherapeutic agents in the tumor.
Overview

The iRGD peptide, a tumor-penetrating peptide, has garnered significant attention in cancer research due to its unique ability to enhance the delivery of therapeutic agents to tumor sites. This peptide is derived from the cyclic RGD (arginine-glycine-aspartic acid) sequence, which is known for its affinity for integrins on tumor cells and blood vessels. The iRGD peptide not only targets these integrins but also utilizes a mechanism that involves proteolytic cleavage to expose a C-end rule motif, thereby facilitating deeper penetration into tumor tissues.

Source

The iRGD peptide was initially identified through phage display screening and has since been extensively studied for its applications in cancer therapy and imaging. Its sequence is CRGDKGPDC, where the RGD motif binds to integrins, and the C-end rule motif interacts with neuropilin-1, further enhancing its tumor-targeting capabilities.

Classification

iRGD belongs to a class of peptides known as tumor-targeting peptides. These peptides are characterized by their ability to selectively bind to specific receptors on cancer cells and promote the internalization of therapeutic agents.

Synthesis Analysis

The synthesis of iRGD peptides typically involves solid-phase peptide synthesis techniques. For example, one method includes the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the sequential addition of amino acids to a resin-bound peptide chain.

Methods and Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The initial step involves attaching the first amino acid to a solid support resin.
    • Subsequent amino acids are added in a stepwise manner using Fmoc chemistry, where the Fmoc group is removed to expose the amino group for coupling.
  2. Cyclization:
    • The linear peptide can be cyclized through disulfide bond formation or other chemical linkages.
    • For instance, thallium trifluoroacetate can facilitate disulfide bond formation between cysteine residues.
  3. Modification:
    • The peptide can undergo modifications such as N-terminal acetylation or C-terminal amidation to enhance stability and cellular permeability .
Molecular Structure Analysis

The molecular structure of iRGD consists of nine amino acids with a cyclic configuration that contributes to its stability and function. The key components include:

  • Cyclic Structure: Facilitates binding interactions with target receptors.
  • CendR Motif: Exposed after proteolytic cleavage, critical for binding neuropilin-1.

Data

The molecular weight of iRGD is approximately 1,078 Da, and its sequence provides insights into its interaction with integrins and neuropilin-1.

Chemical Reactions Analysis

iRGD participates in several chemical reactions that enhance its functionality:

  1. Proteolytic Cleavage:
    • This reaction exposes the C-end rule motif, enabling binding to neuropilin-1.
  2. Conjugation Reactions:
    • iRGD can be conjugated with various imaging agents or therapeutic drugs through thiol-maleimide chemistry or other coupling strategies.
    • For instance, conjugation with near-infrared fluorescent dyes (e.g., IRDye®800CW) allows for optical imaging of tumors .
Mechanism of Action

The mechanism of action for iRGD involves several steps:

  1. Binding to Integrins: The RGD sequence binds specifically to αv integrins on tumor cells and blood vessel endothelial cells.
  2. Proteolytic Processing: Following initial binding, proteases cleave the peptide, exposing the CendR motif.
  3. Neuropilin-1 Interaction: The exposed CendR motif binds neuropilin-1, triggering endocytosis and facilitating deeper penetration into tumor tissues .

Data

Experimental studies have demonstrated that co-administration of iRGD significantly enhances drug delivery efficacy in various cancer models compared to traditional delivery methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of iRGD contribute to its effectiveness as a therapeutic agent:

  • Solubility: iRGD exhibits good solubility in aqueous solutions, which is crucial for in vivo applications.
  • Stability: Modifications such as acetylation at the N-terminus enhance metabolic stability against enzymatic degradation .
  • Fluorescence Properties: When conjugated with fluorescent dyes, iRGD allows for real-time imaging of tumors.
Applications

iRGD has numerous scientific applications primarily focused on cancer therapy:

  1. Drug Delivery Systems: iRGD can be conjugated with chemotherapeutic agents or nanoparticles to improve targeting and reduce systemic toxicity.
  2. Imaging Agents: Utilized as a contrast agent in multimodal imaging techniques (e.g., optical imaging combined with positron emission tomography), enhancing tumor visualization .
  3. Therapeutic Applications: Studies have shown that co-administration of iRGD with other peptides or drugs can significantly enhance anticancer efficacy in various models .
Introduction to iRGD Peptide in Oncology

Tumor Microenvironment (TME) and Drug Delivery Challenges

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, aberrant vasculature, and a dense extracellular matrix (ECM). This pathological architecture presents formidable barriers to effective drug delivery:

  • Abnormal Vasculature: Tumor blood vessels exhibit irregular branching, poor pericyte coverage, and discontinuous endothelium. While this enables the Enhanced Permeability and Retention (EPR) effect for passive nanoparticle accumulation, perfusion heterogeneity limits uniform drug distribution [1] [2].
  • Extracellular Matrix (ECM): Hyaluronic acid, collagens, and fibronectins form a hyper-dense physical barrier. Studies demonstrate ECM density inversely correlates with drug penetration depth—e.g., paclitaxel penetration decreases linearly with increasing tumor cell density [2] [6].
  • Elevated Interstitial Fluid Pressure (IFP): Compromised lymphatic drainage combined with vascular leakage generates high IFP, creating an outward convective force that opposes drug influx from vessels. This reduces the driving force for diffusion-based drug delivery [2] [9].

Table 1: Key TME Barriers to Drug Delivery

TME ComponentImpact on Drug DeliveryConsequence
Abnormal VasculatureHeterogeneous perfusion & permeabilityLimited nanoparticle extravasation (≤0.7% efficiency)
Dense ECMPhysical obstruction & binding sites for therapeutics≤3-5 cell diameters penetration depth for most drugs
High IFPOutward fluid flow opposing drug influxReduced intratumoral drug accumulation

These barriers collectively cause subtherapeutic drug concentrations in tumor cores, fostering drug resistance and treatment failure [1] [6].

Historical Context of Tumor-Penetrating Peptides

The development of tumor-targeting peptides has evolved through key milestones:

  • First-Generation Homing Peptides: The RGD (Arg-Gly-Asp) motif, discovered via phage display, binds αvβ3/αvβ5 integrins overexpressed on tumor vasculature. Though enabling vascular targeting, RGD peptides showed limited extravascular penetration and insufficient drug loading to tumor parenchyma [2] [7].
  • Cell-Penetrating Peptides (CPPs): TAT (derived from HIV transactivator protein) and synthetic polyarginine sequences facilitated cellular internalization but lacked tumor specificity, causing off-target effects [1]. Their susceptibility to proteolytic degradation further hampered clinical utility.
  • CendR Technology Breakthrough: The discovery of the C-end Rule (CendR) motif (R/KXXR/K)—requiring C-terminal exposure for activity—revolutionized peptide design. This motif binds neuropilin-1 (NRP-1), triggering bulk transport endocytosis for deep tissue penetration. LyP-1 was the first CendR peptide identified, but iRGD emerged as a superior engineered variant combining integrin targeting with protease-activated CendR functionality [9] [5].

Table 2: Evolution of Tumor-Targeting Peptides

Peptide GenerationExamplesMechanismLimitations
First-GenerationRGD, NGRIntegrin/aminopeptidase bindingShallow vascular targeting only
CPP-BasedTAT, PolyarginineCharge-mediated cellular uptakeLow tumor specificity; rapid clearance
CendR-EnabledLyP-1, iRGDNRP-1-dependent bulk transportRequires proteolytic activation

Emergence of iRGD as a Multifunctional Targeting Agent

iRGD (cyclic CRGDKGPDC) is a 9-amino acid cyclized peptide engineered to overcome historical limitations through a unique proteolytically activated dual-receptor mechanism:

  • Structural Intelligence: The disulfide bridge between terminal cysteines confers stability against enzymatic degradation, while the cryptic CendR motif (RGDK→R/KXXR/K upon cleavage) remains shielded until activation within tumors [10] [8].
  • Three-Step Mechanism:
  • Integrin Binding: The RGD domain targets αvβ3/αvβ5 integrins on tumor vasculature and cancer cells.
  • Proteolytic Activation: Tumor-specific proteases (e.g., MMP-2/9) cleave iRGD after Lys, exposing the C-terminal CendR motif (CRGDK↓).
  • NRP-1 Engagement: The liberated CendR sequence binds NRP-1, activating endocytic bulk transport pathways that enhance vascular permeability and promote deep parenchymal penetration [5] [9] [7].
  • Multifunctionality: Unlike conventional peptides, iRGD enhances co-administered drug penetration without chemical conjugation—termed the "bystander effect". This enables synergistic delivery of diverse payloads: chemotherapeutics, nanoparticles, antibodies, and imaging agents [6] [3].

Table 3: iRGD Functional Studies Across Cancer Types

PayloadCancer ModelKey OutcomeReference
DoxorubicinPeritoneal carcinomatosis1.5× higher intratumoral accumulation [6]
HPRP-A1 peptideLung adenocarcinomaEnhanced spheroid penetration & caspase-3 activation [3]
Iron oxide nanowormsBreast cancerSuperior MRI contrast vs. RGD controls [7]
Paclitaxel nanoparticlesGlioblastomaExtended survival in orthotopic models [6]

The peptide’s biocompatibility, ease of synthesis, and ability to modulate TME parameters (e.g., reducing IFP, enlarging vascular pores) position it as a transformative tool in oncological drug delivery [1] [5]. Current innovations include iRGD-conjugated activatable probes for fluorescence-guided surgery and combinatorial regimens with immune checkpoint inhibitors to enhance T-cell infiltration [8] [5].

Properties

CAS Number

1392278-76-0

Product Name

iRGD peptide

IUPAC Name

(6S,9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid

Molecular Formula

C35H57N13O14S2

Molecular Weight

948.0 g/mol

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

YHTTWXCDIRTOQX-FQJIPJFPSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Synonyms

c(CRGDKGPDC)

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.